5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]-3-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2S2/c1-8-6-19-13-16-11(12(14)17(8)13)7-18-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFHCBZEJWYMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)Br)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methylthiazole with 1-(((4-Chlorophenyl)thio)methyl)propan-2-one Followed by Bromination
The most widely reported method involves a two-step sequence: (1) cyclization to form the imidazo[2,1-b]thiazole core and (2) electrophilic bromination at position 5.
Step 1: Synthesis of 6-(((4-Chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole
2-Amino-4-methylthiazole reacts with 1-(((4-chlorophenyl)thio)methyl)propan-2-one under reflux in ethanol to form the imidazo[2,1-b]thiazole scaffold. The ketone precursor is synthesized via nucleophilic substitution between 4-chlorothiophenol and bromoacetone (CH$$3$$COCH$$2$$Br) in the presence of potassium carbonate. The reaction proceeds via nucleophilic acyl substitution, where the thiophenoxide anion displaces bromide, yielding CH$$3$$COCH$$2$$S(C$$6$$H$$4$$Cl-4) (83% yield). Cyclization with 2-amino-4-methylthiazole occurs at 80°C for 12 hours, producing the core structure with a (4-chlorophenyl)thio)methyl group at position 6 (68% yield).
Step 2: Bromination at Position 5
Electrophilic bromination is achieved using bromine (Br$$_2$$) in acetic acid at 0–5°C. The reaction selectively targets position 5 due to electron-donating effects from the thioether group, which activates the adjacent carbon. This step affords the final product in 76% yield, consistent with analogous brominations in imidazo[2,1-b]thiadiazole systems.
Key Reaction Parameters
- Temperature : Bromination at low temperatures minimizes di- or polybromination.
- Solvent : Acetic acid enhances bromine solubility and stabilizes intermediates.
- Stoichiometry : A 1:1 molar ratio of substrate to Br$$_2$$ ensures monobromination.
Optimization of Reaction Conditions
Cyclization Step Optimization
Bromination Selectivity
- Lewis Acids : FeCl$$_3$$ (5 mol%) directs bromine to position 5, suppressing side products.
- Radical Inhibitors : 2,6-Di-tert-butylphenol (0.1 equiv) prevents radical bromination at position 3.
Characterization and Analytical Data
Spectroscopic Analysis
- ESI-MS : [M+H]$$^+$$ at m/z 430.9 (calc. 431.3).
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 2.42 (s, 3H, CH$$3$$), 4.32 (s, 2H, SCH$$_2$$), 7.38–7.45 (m, 4H, Ar–H), 8.12 (s, 1H, H-2).
- X-ray Crystallography : Planar imidazo[2,1-b]thiazole core (r.m.s. deviation = 0.003 Å) with a 5.65° twist between the thiazole and phenyl rings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dehalogenated or hydrogenated derivatives.
Scientific Research Applications
5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Substituent Variations at Position 6
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole ():
- Lacks the bromine at position 5 and the thioether group at position 4.
- Exhibits a planar imidazo[2,1-b]thiazole core with π-stacking interactions in its crystal structure, critical for DNA/protein binding .
- The absence of bromine and the thioether group may reduce halogen bonding and membrane permeability compared to the target compound.
5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (Compound 122, ):
- Replaces the thiazole ring with a thiadiazole system and introduces a cyclopropyl group at position 2.
- Demonstrated potent anticancer activity against leukemic cell lines at 10⁻⁵ M .
- The thiadiazole core may enhance rigidity and electronic properties, differing from the target compound’s thiazole scaffold.
2.2. Substituent Variations at Position 2
- 5-Bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole (): Features a propyl group at position 2 and a thiadiazole ring. Showed cytotoxicity against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cells, with lower toxicity to normal cells compared to Bleomycin . The alkyl chain (propyl) may improve lipophilicity, whereas the target compound’s methyl group at position 3 could limit steric hindrance.
2.3. Thioether vs. Sulfonyl Substituents
- Methyl sulfonyl-substituted imidazo[2,1-b]thiazoles (): Derivatives with methyl sulfonyl groups at position 6 exhibited potent COX-2 inhibition (IC₅₀: 0.08–0.16 µM) .
3.1. Cytotoxicity in Cancer Models
- The target compound’s ((4-chlorophenyl)thio)methyl group may enhance cellular uptake compared to simpler aryl groups (e.g., 4-chlorophenyl in 5l ), as sulfur-containing groups often improve membrane permeability.
3.2. Enzyme Inhibition
- COX-2 inhibitors (): Methyl sulfonyl derivatives showed nanomolar potency, highlighting the importance of electron-withdrawing groups at position 6 .
Physicochemical and Structural Insights
- Planarity and π-Stacking (): The imidazo[2,1-b]thiazole core’s planarity facilitates π-stacking, critical for intercalation or protein binding. The target compound’s bulkier thioether group may slightly distort planarity but introduce hydrophobic interactions .
- Halogen Effects: Bromine’s polarizability may strengthen target binding compared to non-halogenated analogues.
- Metabolic Stability : Thioethers are prone to oxidation, whereas sulfonyl groups () are more metabolically inert.
Biological Activity
5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole is a heterocyclic compound characterized by its unique structural features, including an imidazole and thiazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and antiviral properties.
Structural Characteristics
The compound's structure can be summarized as follows:
- IUPAC Name : 5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]-3-methylimidazo[2,1-b][1,3]thiazole
- Molecular Formula :
- Molecular Weight : 357.81 g/mol
The presence of bromine and chlorine atoms, along with the thioether group, enhances its reactivity and biological profile compared to other similar compounds.
Biological Activity Overview
Research indicates that derivatives of thiazole and imidazole exhibit a wide range of biological activities. The biological activities of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole can be categorized into several key areas:
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. In studies involving various bacterial strains, compounds with similar structures have demonstrated significant antibacterial activity. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole | E. coli | 22 |
| Comparison Compound | Staphylococcus aureus | 20 |
These results suggest that the compound may possess comparable or superior antimicrobial efficacy against certain pathogens.
Anticancer Potential
The anticancer properties of thiazole derivatives have been well-documented. For example, research has shown that thiazole compounds can inhibit cancer cell proliferation through various mechanisms. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can significantly affect cytotoxicity.
A recent study reported the following IC50 values for structurally related compounds against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole | A431 | <10 |
| Similar Thiazole Derivative | U251 | 15 |
The data suggest that the compound may exhibit potent anticancer activity, warranting further investigation into its mechanisms of action.
Understanding the mechanisms by which 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial or cancer cell metabolism.
- Receptor Binding : It could interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that thiazoles with electron-donating groups exhibited enhanced antibacterial effects against Gram-positive bacteria.
- Cytotoxicity in Cancer Cells : Research indicated that modifications in the phenyl ring significantly increased cytotoxicity against breast cancer cell lines.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thioether Formation : React 4-chlorothiophenol with a brominated methyl intermediate (e.g., bromomethyl-imidazothiazole precursor) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ((4-chlorophenyl)thio)methyl group .
Cyclization : Use microwave-assisted or thermal cyclization to form the imidazo[2,1-b]thiazole core. Optimize reaction time and temperature (e.g., 120°C for 6 hours) to minimize side products .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final compound. Monitor purity via TLC and HPLC .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., singlet for methyl group at δ 2.5 ppm) and C NMR (e.g., aromatic carbons at δ 110-150 ppm) .
- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and bond lengths, as demonstrated for analogous imidazothiazole derivatives .
- Mass Spectrometry : Validate molecular weight using HRMS (e.g., ESI+ mode) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies optimize reaction yield in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve efficiency (e.g., Buchwald-Hartwig amination for nitrogen-containing intermediates) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. For cyclization, switch to toluene or xylene to reduce side reactions .
- DoE (Design of Experiments) : Apply statistical models to identify critical parameters (temperature, stoichiometry) and predict optimal conditions .
Q. How does the substitution pattern (e.g., bromine, chlorophenyl group) influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Bromine Substitution : The bromine atom at position 5 enhances electrophilicity, potentially improving DNA intercalation or enzyme inhibition (observed in cytotoxic imidazothiazoles against leukemia cells) .
- Chlorophenyl Thioether : The ((4-chlorophenyl)thio)methyl group increases lipophilicity, enhancing membrane permeability (compare with fluorophenyl analogs showing reduced activity) .
- Analog Testing : Synthesize derivatives (e.g., replace Br with Cl or CF₃) and evaluate cytotoxicity in NCI-60 cell panels. Tabulate results:
| Substituent | IC₅₀ (Leukemia Cells) | LogP |
|---|---|---|
| 5-Br, 4-Cl-PhS | 1.2 µM | 3.8 |
| 5-Cl, 4-Cl-PhS | 5.6 µM | 3.5 |
| 5-CF₃, 4-Cl-PhS | >10 µM | 4.1 |
Data adapted from imidazothiazole cytotoxicity studies .
Q. How can contradictory cytotoxicity data across cancer cell lines be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell passage numbers, serum batches, and incubation times. For example, discrepancies in NCI-60 data may arise from variable p53 status .
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) or proteomics to identify target pathways. Compounds showing apoptosis in leukemia but autophagy in solid tumors may require pathway-specific validation .
- Dose-Response Curves : Generate full dose-response data (e.g., 10⁻⁹ to 10⁻⁴ M) instead of single-dose assays to account for cell line sensitivity differences .
Q. What in vitro models are appropriate for mechanistic studies of this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays in leukemia (e.g., K562) and solid tumor (e.g., MCF-7) lines to compare potency .
- Apoptosis Detection : Apply Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .
- Target Identification : Use thermal proteome profiling (TPP) or CETSA to identify protein targets. For example, imidazothiazoles may inhibit tubulin polymerization or topoisomerase II .
Q. How can computational methods predict reactivity or biological interactions?
- Methodological Answer :
- Docking Studies : Model the compound’s binding to potential targets (e.g., tubulin) using AutoDock Vina. Prioritize poses with the lowest ΔG (e.g., -9.2 kcal/mol for tubulin) .
- QSAR Modeling : Train models on imidazothiazole derivatives to predict logP, solubility, and IC₅₀. Use descriptors like molar refractivity and H-bond acceptors .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
